molecular formula C20H39O7P B156630 dibutyl 2-dibutoxyphosphorylbutanedioate CAS No. 10140-81-5

dibutyl 2-dibutoxyphosphorylbutanedioate

Cat. No.: B156630
CAS No.: 10140-81-5
M. Wt: 422.5 g/mol
InChI Key: GGOVRPUILUBRCW-UHFFFAOYSA-N
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Description

dibutyl 2-dibutoxyphosphorylbutanedioate is an organic compound with the molecular formula C20H39O7P It is a derivative of succinic acid and contains both ester and phosphonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl 2-(dibutylphosphono) succinate typically involves the esterification of succinic acid with butanol in the presence of an esterification catalyst. The reaction conditions include maintaining a molar ratio of succinic acid to butanol of 1:2 to 1:6, and conducting the reaction in a reaction kettle. After the esterification reaction is complete, the product is purified through a rectification process, which involves distillation under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of dibutyl 2-(dibutylphosphono) succinate follows a similar process but on a larger scale. The use of continuous flow reactors and catalytic rectification towers allows for efficient and high-yield production. The process involves the continuous addition of reactants and removal of products, ensuring a steady-state operation and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

dibutyl 2-dibutoxyphosphorylbutanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phosphonate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phosphonate esters.

Scientific Research Applications

dibutyl 2-dibutoxyphosphorylbutanedioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in pharmaceutical formulations.

    Industry: It is used in the production of plasticizers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dibutyl 2-(dibutylphosphono) succinate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interact with enzymes and other proteins involved in phosphorylation processes. This interaction can modulate enzyme activity and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Dibutyl succinate: A simpler ester of succinic acid without the phosphonate group.

    Dimethyl 2-(dimethylphosphono) succinate: A similar compound with methyl groups instead of butyl groups.

    Diethyl 2-(diethylphosphono) succinate: A similar compound with ethyl groups instead of butyl groups.

Uniqueness

The butyl groups provide hydrophobic characteristics, while the phosphonate group allows for interactions with biological molecules, making it a versatile compound for various research and industrial applications .

Properties

CAS No.

10140-81-5

Molecular Formula

C20H39O7P

Molecular Weight

422.5 g/mol

IUPAC Name

dibutyl 2-dibutoxyphosphorylbutanedioate

InChI

InChI=1S/C20H39O7P/c1-5-9-13-24-19(21)17-18(20(22)25-14-10-6-2)28(23,26-15-11-7-3)27-16-12-8-4/h18H,5-17H2,1-4H3

InChI Key

GGOVRPUILUBRCW-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CC(C(=O)OCCCC)P(=O)(OCCCC)OCCCC

Canonical SMILES

CCCCOC(=O)CC(C(=O)OCCCC)P(=O)(OCCCC)OCCCC

Synonyms

2-(Dibutoxyphosphinyl)succinic acid dibutyl ester

Origin of Product

United States

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